ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a biphenyl group, an indole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl ether linkage, the construction of the indole ring, and the esterification process. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl ether linkage . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions followed by subsequent steps to introduce the indole and ester functionalities. The use of palladium catalysts and boron reagents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The biphenyl and indole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The biphenyl and indole moieties can interact with various enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2-ethyl-: A simpler biphenyl derivative with similar structural features.
N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA: Another biphenyl derivative with different functional groups and biological activities.
Uniqueness
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of biphenyl, indole, and ester functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25NO4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-[2-(4-phenylphenoxy)ethyl]indole-3-carboxylate |
InChI |
InChI=1S/C26H25NO4/c1-3-30-26(29)25-18(2)27(24-14-11-21(28)17-23(24)25)15-16-31-22-12-9-20(10-13-22)19-7-5-4-6-8-19/h4-14,17,28H,3,15-16H2,1-2H3 |
InChI Key |
CDJUGDDWFFWNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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